4-fluoro-1H-indol-5-ol
Overview
Description
4-fluoro-1H-indol-5-ol is a useful research compound. Its molecular formula is C8H6FNO and its molecular weight is 151.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity
- Nickel ferrite nanoparticles demonstrated catalytic activity in the synthesis of derivatives involving 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one, showcasing potential in biological activity studies, including antioxidant and antimicrobial activities (Rao et al., 2019).
Antimicrobial and Antituberculosis Activity
- Indole derivatives, specifically 5-fluoro-1H-indole-2,3-dione derivatives, were synthesized and evaluated for antituberculosis activity, demonstrating significant inhibitory activity against Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents (Karalı et al., 2007).
Pharmaceutical Properties and Drug Development
- Indole derivative research has led to the discovery of BMS-378806, a novel HIV-1 attachment inhibitor, underscoring the importance of structural modifications, like the 4-fluoro substitution, in enhancing drug efficacy and bioavailability (Wang et al., 2003).
- Fluoro-substituted conjugated polyindoles were investigated for their electrochemical charge storage capabilities, suggesting the potential of these materials in supercapacitor applications due to their high performance and stability (Wang et al., 2019).
Synthesis and Structure-Activity Relationship
- The synthesis of fluoroindole derivatives and their structure-activity relationship, particularly in the context of HIV-1 non-nucleoside reverse transcriptase inhibitors, has been explored, emphasizing the role of halogen atoms in developing analogues with improved antiviral activity (Regina et al., 2007).
Optical, Thermal, and Electroluminescence Properties
- The optical, thermal, and electroluminescence properties of indolyl acetonitrile-based fluorophores were studied, indicating their suitability for organic light-emitting diode (OLED) applications, with investigations into their fluorescence quantum yield and thermal stability (Muruganantham et al., 2019).
Mechanism of Action
Target of Action
4-Fluoro-1H-indol-5-ol, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit viral activity by interacting with viral proteins
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the replication of viruses, thereby affecting the viral life cycle
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the effects could range from antiviral effects (inhibition of viral replication) to anti-inflammatory effects (reduction of inflammation) and anticancer effects (inhibition of cancer cell proliferation) .
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Therefore, there is a lot of potential for future research and development in this area .
Properties
IUPAC Name |
4-fluoro-1H-indol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-5-3-4-10-6(5)1-2-7(8)11/h1-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZNICPMZHBROC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621786 | |
Record name | 4-Fluoro-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288386-04-9 | |
Record name | 4-Fluoro-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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